3,5-Dibromo-4-hydroxybenzoic acid

Catalog No.
S570846
CAS No.
3337-62-0
M.F
C7H4Br2O3
M. Wt
295.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-hydroxybenzoic acid

CAS Number

3337-62-0

Product Name

3,5-Dibromo-4-hydroxybenzoic acid

IUPAC Name

3,5-dibromo-4-hydroxybenzoic acid

Molecular Formula

C7H4Br2O3

Molecular Weight

295.91 g/mol

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)

InChI Key

PHWAJJWKNLWZGJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)O

Synonyms

Dibromohydroxy Benzoic Acid; 3,5-dibromo-4-hydroxy-benzoicaci; Benzoic acid, 3,5-dibromo-4-hydroxy-; Bromoxynilbenzoic Acid; NSC 21184

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)O

Occurrence and Natural Sources

3,5-Dibromo-4-hydroxybenzoic acid is a naturally occurring organic compound classified as a monohydroxybenzoic acid. It has been identified in various marine organisms, including the green alga Euglena gracilis and the sea lettuce Ulva lactuca. PubChem, National Institutes of Health: )

Environmental Transformation Product

This compound can also be formed as an environmental transformation product of several synthetic herbicides, including bromoxynil, bromoxynil octanoate, and bromoxynil potassium. These herbicides undergo various environmental processes like degradation and breakdown, with 3,5-dibromo-4-hydroxybenzoic acid being one of the resulting products. PubChem, National Institutes of Health: )

Potential Research Applications

While the specific research applications of 3,5-dibromo-4-hydroxybenzoic acid itself are limited, its presence can be indicative of environmental contamination with the aforementioned herbicides. Therefore, research studies might involve:

  • Monitoring environmental samples like water and soil for the presence of this compound to assess potential herbicide contamination.
  • Investigating the environmental fate and degradation pathways of bromoxynil-based herbicides, where 3,5-dibromo-4-hydroxybenzoic acid plays a role as a transformation product.

3,5-Dibromo-4-hydroxybenzoic acid is an organic compound characterized by the molecular formula C7H4Br2O3 and a molecular weight of 295.91 g/mol. This compound features a hydroxy group and two bromine substituents located at the 3 and 5 positions of the benzene ring, contributing to its unique chemical properties. It typically appears as a white to off-white crystalline powder with a melting point ranging from 271 to 274 °C .

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst, yielding esters.
  • Reduction: The compound can undergo reduction to remove bromine atoms or convert the carboxylic acid group into an alcohol .

Common Reagents and Conditions

  • Bromination: Bromine (Br2) in acetic acid serves as the brominating agent.
  • Esterification: Alcohols combined with acid catalysts such as sulfuric acid are used.
  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst are applicable .

Research indicates that 3,5-dibromo-4-hydroxybenzoic acid exhibits notable biological activities. It has been studied for its potential therapeutic properties, particularly in relation to its interaction with biomolecules. The compound is also recognized for its role in metabolic reductive dehalogenation by certain microorganisms, suggesting its utility in bioremediation processes .

Synthetic Routes

The synthesis of 3,5-dibromo-4-hydroxybenzoic acid typically involves the bromination of 4-hydroxybenzoic acid using bromine as the brominating agent in a solvent like acetic acid. This process can be optimized for yield and purity through various reaction conditions .

Industrial Production

In industrial contexts, large-scale production may utilize continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to enhance efficiency .

Several compounds share structural similarities with 3,5-dibromo-4-hydroxybenzoic acid:

Compound NameStructural FeaturesUnique Properties
3,5-Dibromosalicylic AcidAdditional hydroxyl group at position 2Enhanced solubility due to extra hydroxyl group
4-Hydroxy-3-nitrobenzoic AcidNitro groups instead of bromineDifferent reactivity due to nitro substituents
2,5-Dichlorobenzoic AcidChlorine atoms instead of bromineLess reactivity compared to brominated compounds

Uniqueness

The uniqueness of 3,5-dibromo-4-hydroxybenzoic acid lies in its specific substitution pattern on the benzene ring. The presence of bromine at positions 3 and 5 enhances its reactivity in substitution reactions and influences its biological interactions compared to other similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White Solid

Melting Point

>246ºC

UNII

95Z5A9EPEI

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3337-62-0

Wikipedia

3,5-dibromo-4-hydroxybenzoate
3,5-dibromo-4-hydroxybenzoic acid

Use Classification

Pesticides -> Herbicides -> Uracil herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzoic acid, 3,5-dibromo-4-hydroxy-: INACTIVE

Dates

Modify: 2023-08-15

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